The compound (Cys47)-HIV-1 tat Protein (47-57) is a peptide derived from the Human Immunodeficiency Virus type 1 (HIV-1) tat protein, specifically the amino acid sequence from positions 47 to 57. This peptide plays a crucial role in the HIV-1 life cycle, particularly in the regulation of viral transcription and replication. The tat protein is essential for the efficient expression of viral genes, and its derivatives are studied for their potential therapeutic applications.
The HIV-1 tat protein is synthesized by the HIV-1 virus and is critical for its pathogenicity. The specific peptide (Cys47)-HIV-1 tat Protein (47-57) can be synthesized chemically or expressed in recombinant systems. Commercial sources such as Sigma-Aldrich provide this peptide for research purposes, allowing scientists to explore its biological activities and interactions.
This compound falls under the category of biological macromolecules, specifically peptides. It is classified as a viral protein and belongs to the group of regulatory proteins that modulate gene expression in host cells.
The synthesis of (Cys47)-HIV-1 tat Protein (47-57) can be achieved through two primary methods:
In chemical synthesis, high-performance liquid chromatography is often employed for purification, ensuring that the final product is of high purity and suitable for biological assays. In recombinant methods, techniques like affinity chromatography are used to isolate the expressed protein from cell lysates.
The molecular structure of (Cys47)-HIV-1 tat Protein (47-57) consists of a short peptide sequence with a cysteine residue at position 47. The structure typically adopts an alpha-helical conformation, which is crucial for its interaction with cellular targets.
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of this peptide is approximately 1243.52 g/mol.
The (Cys47)-HIV-1 tat Protein (47-57) can undergo various chemical reactions typical for peptides:
These reactions are often studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to analyze changes in molecular weight and structural conformation.
The mechanism of action of (Cys47)-HIV-1 tat Protein (47-57) primarily involves its role in enhancing transcriptional activity within infected host cells. The tat protein binds to the transactivation response element located in the long terminal repeat region of HIV-1 RNA, facilitating the recruitment of transcriptional machinery.
Studies have shown that this interaction leads to increased levels of viral RNA production, thereby amplifying viral replication rates. Additionally, it may also modulate host cell signaling pathways that contribute to immune evasion by HIV.
Characterization techniques such as circular dichroism spectroscopy are used to assess secondary structure content, while dynamic light scattering can provide insights into particle size distribution in solution.
(Cys47)-HIV-1 tat Protein (47-57) has several applications in scientific research:
The HIV-1 Tat protein is an 86–101 amino acid regulatory protein essential for viral replication. It contains six functional domains, with residues 47–57 located within the arginine-rich basic domain (Region IV) [1] [5]. This region mediates three critical functions:
In pathogenesis, extracellular Tat(47-57) contributes to neurological damage by disrupting actin dynamics. Full-length Tat proteins (clades B and C) reduce F-actin puncta in neurons within 24 hours, a precursor to synaptodendritic injury in HIV-associated neurocognitive disorders (HAND) [2]. The PTD’s arginine residues enable electrostatic binding to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), anchoring Tat to plasma membranes and initiating internalization [1]. Consequently, Cys-TAT(47-57) inherits this pathogenic entry mechanism but leverages it for therapeutic delivery.
The tyrosine-to-cysteine substitution at position 47 introduces a reactive thiol group without altering the peptide’s net charge (+8). This modification enables three key functional enhancements:
Table 2: Functional Outcomes of Cysteine Substitution in Tat(47-57)
Parameter | Impact of Cys47 Substitution | Experimental Evidence |
---|---|---|
Membrane Transduction | Unaltered uptake efficiency | Comparable cellular internalization rates vs. native peptide [4] |
Complexation with DNA | Enables electrostatic condensation into polyplexes | DNA binding up to 1.7-fold charge excess [6] |
Endocytic Pathways | Switches internalization to lipid-raft/caveolae routes | Reduced inhibition by chlorpromazine (clathrin blocker) [6] |
In Vivo Biodistribution | Serum albumin binding in bloodstream | Inhibited gene expression in liver due to complex inactivation [6] |
Research on Tat PTDs has evolved through three distinct eras:
Table 3: Key Milestones in Tat PTD Research
Year | Discovery | Significance |
---|---|---|
1988 | Tat cellular uptake (Frankel, Pabo) | First evidence of protein transduction |
1997 | Minimal PTD (residues 48–60) (Vives et al.) | Defined core transduction motif |
1999 | In vivo protein delivery (Schwarze et al.) | PTD fusion proteins functional in mouse models |
2003 | Endocytosis-dependent uptake (Richard et al.) | Corrected direct penetration hypothesis |
2009 | Clade-specific PTD variations | Subtype B PTDs show superior nuclear localization |
2017 | Tat-acetyltransferase interactions (Clark et al.) | Revealed epigenetic modulation by PTDs |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: